molecular formula C21H18ClN5O3 B2905591 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251676-21-7

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2905591
CAS No.: 1251676-21-7
M. Wt: 423.86
InChI Key: MNVYCUFSUGPYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-(4-Chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide (CAS# 1251612-85-7) is a synthetic organic compound designed for advanced chemical and pharmacological research. It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives, a scaffold recognized for its significant potential in medicinal chemistry . The core 1,2,4-triazole structure is associated with a wide spectrum of biological activities . Furthermore, specific analogues within the broader class of substituted [1,2,4]triazolo[4,3-a]pyrazines have been identified in patent literature as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine kinase and a critical target in investigative research for a range of conditions, including neurological disorders, diabetes, and cancer . This suggests that our compound may serve as a valuable chemical probe for studying GSK-3 related pathways, although its specific mechanism of action requires further characterization by researchers. With a defined molecular structure and high purity, this compound is supplied as a key intermediate and screening compound for discovery chemists and biologists. It is intended for use in building diverse compound libraries, exploring structure-activity relationships (SAR), and conducting in vitro biological evaluations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYCUFSUGPYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and structurally related triazolopyrazine derivatives documented in the evidence:

Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives

Compound Name Substituent (Position 8) Acetamide Group Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound: 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide 4-Chlorophenoxy N-(2,3-dimethylphenyl) Likely C23H20ClN5O3* ~433.9 (estimated) Combines electron-withdrawing Cl and lipophilic dimethylphenyl; potential enhanced metabolic stability.
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide (4-Chlorobenzyl)sulfanyl N-(4-methoxybenzyl) C22H20ClN5O3S 469.94 Sulfur-linked substituent; methoxy group increases polarity.
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide 2-Methylphenoxy N-(4-methylbenzyl) C22H21N5O3 403.4 Ortho-methylphenoxy reduces steric hindrance; lower molecular weight.
2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide 3-Methoxyphenyl (position 7) N-(p-tolyl) C21H19N5O3S 421.5 Thioether linkage; 3-methoxy group enhances electronic effects.
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide Phenyl (position 6) 2-Oxothiazolidine-4-carboxamide C25H22N8O3 482.5 (calculated) Amino and carboxamide groups; potential protease inhibition activity.

*Estimated based on structural analogy to and .

Key Comparative Insights:

Sulfur-containing analogs (e.g., sulfanyl in , thioether in ) exhibit distinct electronic profiles due to sulfur’s lower electronegativity, which may alter redox activity or metabolic pathways .

Carboxamide derivatives () demonstrate the impact of polar functional groups on solubility and target engagement .

Biological Activity Trends :

  • Anti-inflammatory activity is reported for structurally related 2-substituted acetamides (), where electron-withdrawing groups (e.g., Cl) correlate with enhanced efficacy compared to methyl or methoxy substituents .
  • Antimicrobial properties are observed in pyrazine and triazine derivatives (), suggesting the target compound’s core structure may confer similar activity .

Synthetic Pathways :

  • The target compound could be synthesized via heterocyclization (e.g., hydrazide intermediates in ) or amide coupling (e.g., EDCI/HOBt-mediated reactions in ) .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Condensation of triazolopyrazine precursors with substituted acetamide moieties under controlled temperatures (10–60°C) to avoid side reactions .
  • Substitution reactions introducing chlorophenoxy and dimethylphenyl groups using ethanol or DMF as solvents .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI·HCl) improve reaction efficiency .

Q. Optimization :

  • Monitor reaction progress via TLC/HPLC .
  • Purify via column chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization .

Q. How is structural confirmation and purity assessed?

  • NMR spectroscopy : Confirm regiochemistry of triazolopyrazine and acetamide groups (e.g., ¹H NMR peaks at δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H⁺] = ~450–500 Da) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole ring vibrations .

Q. What in vitro pharmacological screening methods are applicable?

  • Enzyme inhibition assays : Test activity against kinases or inflammatory targets (e.g., COX-2) using fluorogenic substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., IC₅₀ values in µM ranges) .
  • Solubility : Pre-screen in DMSO/PBS for dose-response consistency .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability?

Key parameters :

ParameterOptimal RangeEvidence Source
Temperature10–60°C
SolventEthanol/DMF
CatalystEDCI·HCl or ZnCl₂
Reaction Time12–24 hours

Q. Strategies :

  • Use flow chemistry for continuous synthesis of intermediates .
  • Replace chromatographic purification with pH-controlled crystallization .

Q. How to resolve contradictions in biological activity data?

Case study : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency .
  • Cell line variability : Genetic differences in CYP450 expression affect metabolic stability .
  • Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of acetamide group) .

Q. Resolution :

  • Validate results across multiple cell lines/enzyme batches.
  • Conduct stability studies (e.g., HPLC monitoring at 4°C, 25°C, 37°C) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets like kinases (e.g., interaction of chlorophenoxy group with hydrophobic pockets) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability .
  • MD simulations : Assess conformational stability of the triazolopyrazine core in solvated environments .

Q. How does the compound behave under physiological pH and temperature?

  • pH stability : Degrades rapidly at pH < 3 (e.g., gastric conditions) but remains stable at pH 7.4 (bloodstream) .
  • Thermal stability : Decomposes above 150°C (DSC/TGA data) .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the triazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.